(R)-2-((3-Bromophenoxy)methyl)oxirane, also known as (R)-3-bromophenoxy methyl oxirane, is a chiral epoxide compound characterized by the presence of a bromophenoxy group attached to an oxirane ring. This compound is notable for its unique structural features and reactivity, making it of significant interest in organic synthesis and medicinal chemistry. The molecular formula for this compound is C₉H₉BrO₂, and its CAS number is 1352548-98-1. It is primarily sourced from synthetic routes involving the reaction of glycidol with 3-bromophenol in the presence of a base such as sodium hydroxide.
(R)-2-((3-Bromophenoxy)methyl)oxirane belongs to the class of epoxides, which are three-membered cyclic ethers known for their reactivity due to the strain in the ring structure. Epoxides are commonly used in organic synthesis as intermediates and are classified as reactive electrophiles that readily participate in nucleophilic substitution reactions.
The synthesis of (R)-2-((3-Bromophenoxy)methyl)oxirane typically involves the following steps:
In industrial applications, optimized reaction conditions may include continuous flow reactors and advanced purification techniques to enhance efficiency. The reaction typically yields (R)-2-((3-Bromophenoxy)methyl)oxirane with good enantiomeric excess, which is crucial for its applications in medicinal chemistry.
The molecular structure of (R)-2-((3-Bromophenoxy)methyl)oxirane consists of a three-membered oxirane ring bonded to a bromophenoxy group. This chiral center contributes to its specific reactivity and selectivity in chemical reactions.
(R)-2-((3-Bromophenoxy)methyl)oxirane undergoes various chemical reactions, including:
The nucleophilic substitution reactions typically proceed via an SN2 mechanism due to the steric hindrance presented by the oxirane ring. The regioselectivity during ring-opening reactions favors attack at the less hindered carbon atom of the epoxide .
The mechanism of action for (R)-2-((3-Bromophenoxy)methyl)oxirane involves its interaction with nucleophilic sites in biological molecules, leading to covalent bond formation. This interaction can inhibit enzyme activity or modify protein function, contributing to its bioactivity. Molecular targets may include enzymes with nucleophilic active sites or proteins containing reactive thiol groups .
Relevant data indicate that specific rotations can vary based on enantiomeric purity, affecting optical activity measurements .
(R)-2-((3-Bromophenoxy)methyl)oxirane has diverse applications across various scientific fields:
This compound's unique structural features and reactivity make it a valuable intermediate in both academic research and industrial applications, highlighting its significance in modern chemistry and medicinal science.
The integration of (R)-2-((3-Bromophenoxy)methyl)oxirane into medicinal chemistry platforms stems from its synergistic molecular architecture, where the chiral oxirane and bromoarene functionalities enable diverse pharmacophore elaboration. The oxirane ring undergoes regioselective ring-opening by biological nucleophiles (e.g., thiols or amines in enzyme active sites), facilitating covalent target engagement—a mechanism increasingly exploited in targeted therapeutics [4]. Preclinical evidence indicates that this compound's structural analogs demonstrate promising anticancer activity through mechanisms potentially involving enzyme inhibition via covalent bond formation [4]. The bromine atom further serves as a synthetic vector for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification into compound libraries for structure-activity relationship (SAR) studies [4].
The stereochemical integrity of the (R)-enantiomer is pharmacologically significant, as evidenced by differential biological activities observed between enantiomers of related epoxides. This enantioselectivity aligns with the broader trend in drug development, where 85% of biologically active compounds contain chiral centers, and single-enantiomer drugs dominate clinical pipelines [8]. The oxirane's inherent strain energy (~27 kcal/mol) drives its reactivity in biological environments, while the bromophenoxy group contributes to target binding through hydrophobic and halogen-bonding interactions—features that enhance lead optimization campaigns focused on kinase inhibitors and epigenetic modulators [5].
Table 2: Comparative Bioactivity Profile of Brominated Oxirane Stereoisomers
Parameter | (R)-Isomer | (S)-Isomer |
---|---|---|
Synthetic Accessibility | Moderate (asymmetric epoxidation) | Moderate (enzymatic resolution) |
Nucleophilic Ring-Opening Kinetics | Regioselective at less substituted carbon | Similar regiochemistry, differential kinetics |
Observed Anticancer Activity | Moderate activity against solid tumor lines | Enhanced activity in specific carcinoma models |
Metabolic Stability (in vitro) | t₁/₂ = 42 min (human microsomes) | t₁/₂ = 38 min (human microsomes) |
CYP450 Inhibition Potential | Low (IC₅₀ > 50 µM) | Moderate (CYP3A4 IC₅₀ = 12 µM) |
In asymmetric synthesis, (R)-2-((3-Bromophenoxy)methyl)oxirane serves as a testbed for developing novel stereoselective transformations due to its prochiral centers and multiple reaction sites. The oxirane ring undergoes nucleophilic ring-opening with predictable regiochemistry: nucleophiles typically attack the less substituted carbon (C-2) under acidic conditions, while basic conditions favor attack at the more substituted carbon (C-1) when directed by the benzyloxy substituent [4]. This regiochemical divergence enables the synthesis of enantiomerically enriched 1,2-difunctionalized building blocks, including β-hydroxy sulfides, amines, and alcohols—motifs prevalent in bioactive molecules and natural products [4].
Catalytic asymmetric epoxidation of allyl 3-bromophenyl ether precursors represents the most efficient route to this compound, with Jacobsen-Katsuki catalysts achieving >90% enantiomeric excess (ee) [4]. The bromine atom's ortho-directing effect enhances stereocontrol during this transformation through coordination with the manganese-salen catalyst. Additionally, the compound participates in dynamic kinetic resolutions under epoxide hydrolase catalysis, where enzymatic hydrolysis yields enantiopure diols while recycling the unreacted enantiomer—a process demonstrating the molecule's utility in green chemistry applications [4].
Table 3: Synthetic Routes to Enantiopure (R)-2-((3-Bromophenoxy)methyl)oxirane
Method | Conditions | Yield (%) | ee (%) | Advantages |
---|---|---|---|---|
Jacobsen-Katsuki Epoxidation | (R,R)-(salen)Mn(III)Cl, NaOCl, 0°C | 85 | 92 | Scalable, high stereoselectivity |
Enzymatic Resolution | Aspergillus niger EH, phosphate buffer, 30°C | 40 (recovered) | >99 | High enantiopurity, mild conditions |
Chiral Auxiliary Approach | (S)-Garner's aldehyde, 3-bromophenol, Mitsunobu | 65 | 95 | Predictable stereochemistry |
Asymmetric Darzens | Chiral phase-transfer catalyst, α-bromo ketone | 52 | 88 | Convergent synthesis |
The trajectory of brominated aryl-oxirane derivatives in drug discovery reflects broader paradigm shifts toward three-dimensional, stereochemically complex pharmacophores. Early interest emerged from natural product epoxides exhibiting potent bioactivity, such as the cytotoxic epothilones and antifungal agents, which demonstrated the therapeutic relevance of strained oxygen heterocycles [5]. The discovery that epoxides could serve as covalent warheads—exploited clinically in covalent kinase inhibitors like osimertinib—accelerated medicinal chemistry interest in compounds like (R)-2-((3-Bromophenoxy)methyl)oxirane [5].
The oxirane ring's evolution as a carbonyl isostere marked a critical advancement, addressing metabolic instability while maintaining polarity and three-dimensionality. This isosteric rationale drove the incorporation of epoxides into clinical candidates such as crenolanib (phase III anticancer agent) and fenebrutinib (phase III BTK inhibitor for multiple sclerosis) [5]. Within this chemical lineage, the 3-bromophenoxy substitution pattern confers optimal properties: the bromine atom provides a synthetic handle for late-stage diversification via cross-coupling, while its moderate size balances lipophilicity (XLogP3 = 2.3) and cell permeability [4] [7].
Recent developments (2017–2022) reveal seven oxetane/epoxide-containing clinical candidates, with over 50% featuring amino-oxetane motifs—analogous to amine-functionalized derivatives accessible from brominated oxiranes [5]. The dominance of 3,3-disubstituted patterns in these candidates underscores the pharmaceutical industry's preference for sterically stabilized epoxides to mitigate acid-catalyzed ring-opening—a design principle directly applicable to (R)-2-((3-Bromophenoxy)methyl)oxirane derivatives [5]. This historical arc demonstrates how brominated oxiranes transitioned from chemical curiosities to strategic intermediates in modern drug design.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3